molecular formula C7H12O2 B2741352 C=C1CC(C1)(CO)CO CAS No. 2170372-19-5

C=C1CC(C1)(CO)CO

Cat. No. B2741352
M. Wt: 128.171
InChI Key: IBDBDXGUJCHOEL-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, common name, and structural formula. The compound’s function or uses might also be described.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. This could include the starting materials, reagents, catalysts, temperature, pressure, and other relevant factors.



Molecular Structure Analysis

This involves describing the compound’s molecular geometry, bond lengths and angles, hybridization states, and other structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used for this analysis.



Chemical Reactions Analysis

This involves identifying the reactions that the compound can undergo. This could include its reactivity with various reagents, its behavior under different conditions, and the products it forms.



Physical And Chemical Properties Analysis

This involves describing the compound’s physical properties (such as melting point, boiling point, solubility, and color) and chemical properties (such as acidity/basicity, redox potential, and stability).


Scientific Research Applications

Carbon Isotope Geochemistry

Research in carbon isotope geochemistry provides foundational knowledge on the variation of carbon isotopes in nature. Studies by Craig (1953) and others have analyzed carbon from various geologic sources, emphasizing the importance of carbon isotopes in understanding Earth's carbon cycle, including terrestrial and marine organic carbon distribution. This research aids in deciphering the origins of carbon-based compounds and their transformations over time, which could be relevant to understanding the pathways and transformations of specific carbon structures like "C=C1CC(C1)(CO)CO" (Craig, 1953).

C1 Catalysis

C1 catalysis focuses on converting simple carbon-containing compounds into valuable chemicals and fuels. Significant advances in this field involve the development of highly efficient catalyst systems and understanding reaction mechanisms for carbon monoxide, carbon dioxide, methane, and methanol transformations. These studies highlight the potential for creating high-value-added chemicals through catalytic processes, providing a context for exploring the reactivity and application potential of complex carbon structures (Bao et al., 2019).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound. This could include its toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.


Future Directions

This involves speculating on potential future research directions involving the compound. This could include potential applications, modifications, or investigations into its properties or reactivity.


properties

IUPAC Name

[1-(hydroxymethyl)-3-methylidenecyclobutyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6-2-7(3-6,4-8)5-9/h8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDBDXGUJCHOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Hydroxymethyl)-3-methylidenecyclobutyl]methanol

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